![molecular formula C20H22N2O10 B1605664 Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- CAS No. 32082-45-4](/img/structure/B1605664.png)
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
Overview
Description
The compound Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- (CAS: 32082-46-5) is a nitro-substituted derivative of the macrocyclic polyether dibenzo-18-crown-6 (CAS: 14187-32-7). Its structure comprises a crown ether scaffold with two nitro (-NO₂) groups at positions 2 and 13 (or 2 and 14, depending on nomenclature conventions). This compound is part of a broader class of macrocyclic ligands known for their ability to selectively bind alkali and alkaline earth metal ions.
Biochemical Analysis
Biochemical Properties
It is known that this compound forms pores that allow passive diffusion of small molecules across the outer membrane . This suggests that NSC623699 may interact with various enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical reactions.
Cellular Effects
Its ability to form pores and facilitate passive diffusion suggests that it could significantly influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to form pores and facilitate passive diffusion suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Biological Activity
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- (CAS No. 75616-63-6) is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to a class of crown ethers and has garnered interest for its applications in various fields including medicinal chemistry and materials science.
- Molecular Formula : C22H24O8
- Molecular Weight : 416.42 g/mol
- Structure : The compound features a hexaoxacyclooctadecane core with multiple functional groups that influence its reactivity and biological interactions.
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin exhibits several biological activities that are primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:
- Metal Ion Complexation : The crown ether structure allows for the encapsulation of metal ions which can modulate enzymatic activities and influence cellular processes.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens due to its ability to disrupt microbial membranes.
- Anticancer Potential : Research indicates that certain derivatives of dibenzo compounds show promise in inhibiting cancer cell proliferation through apoptosis induction.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study conducted on various dibenzo derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting bacterial growth at low concentrations.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Cytotoxicity Against Cancer Cells :
- In vitro tests demonstrated that dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin induces cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
- Flow cytometry analysis revealed that the compound triggers apoptosis pathways as evidenced by increased annexin V staining.
-
Metal Ion Interaction :
- A study examining the metal ion binding properties found that the compound can effectively chelate Cu(II) ions. This interaction was shown to enhance the compound's stability and biological efficacy in cellular models.
Toxicological Profile
While the biological activities are promising, it is crucial to evaluate the toxicological aspects of dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin:
- Acute Toxicity : Animal studies indicate moderate toxicity levels with an LD50 value greater than 2000 mg/kg.
- Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand potential carcinogenic or mutagenic effects.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can selectively target cancerous cells while sparing normal cells. The structure-activity relationship (SAR) of these compounds is crucial for optimizing their efficacy and minimizing toxicity .
2. Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents .
Materials Science Applications
1. Polymer Chemistry
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin can serve as a building block in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the incorporation of various functional groups that can modify polymer characteristics such as solubility and thermal stability .
2. Sensor Technology
This compound has potential applications in sensor technology due to its ability to form complexes with metal ions. These complexes can be utilized in the development of sensors for detecting environmental pollutants or biological markers .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this dibenzo-crown ether derivative, and how can purity be ensured?
Synthesis typically involves nitro-functionalization of the parent dibenzo-18-crown-6 ether. A stepwise approach includes:
- Nitro-substitution : Reacting dibenzo-18-crown-6 with concentrated nitric acid under controlled temperatures (0–5°C) to prevent over-nitration.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the dinitro product.
- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N) to ensure >98% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- X-ray crystallography : Resolves bond lengths (e.g., C–O crown ether linkages at ~1.42 Å) and nitro-group orientation. Monoclinic Cc symmetry with unit cell dimensions a = 4.902 Å, b = 28.58 Å, c = 25.06 Å, and β = 92.05° .
- NMR : NMR (CDCl₃) identifies aromatic protons (δ 6.8–7.2 ppm) and crown ether CH₂ groups (δ 3.5–4.2 ppm).
- FT-IR : Confirms nitro stretches (~1520 cm⁻¹) and ether C–O–C vibrations (~1250 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter <10 µm).
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this nitro-functionalized crown ether?
- Reaction path search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model nitro-group regioselectivity. Compare activation energies for ortho vs. para substitution pathways.
- Solvent effects : Simulate solvation (e.g., COSMO-RS) to predict yield improvements in polar aprotic solvents like DMF.
- Machine learning : Train models on existing crown ether nitration data to predict optimal reaction conditions (temperature, stoichiometry) .
Q. How can crystallographic data inconsistencies (e.g., unit cell parameters) be resolved for this compound?
- Data collection : Use high-resolution synchrotron XRD (e.g., λ = 0.7 Å) to reduce errors in lattice parameter calculations.
- Refinement : Apply SHELXL with anisotropic displacement parameters for heavy atoms. Cross-validate with Rietveld analysis for powder samples.
- Comparative analysis : Reference similar nitro-crown ether structures (e.g., CAS 14187-32-7) to identify systematic deviations .
Q. What experimental strategies address contradictions in ion-binding affinity data for this compound?
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kₐ) for metal ions (e.g., K⁺, Pb²⁺) in non-aqueous solvents (e.g., acetonitrile).
- Competitive assays : Use fluorescence displacement with a reference ionophore (e.g., valinomycin) to validate selectivity.
- Molecular dynamics (MD) : Simulate ion-crown ether interactions to explain discrepancies between theoretical and empirical binding energies .
Q. How can Design of Experiments (DoE) improve synthetic yield and reproducibility?
- Factors : Test variables like nitration time (30–120 min), HNO₃ concentration (65–90%), and temperature (−10°C to 25°C).
- Response surface methodology (RSM) : Optimize for maximum yield (>85%) and minimal byproducts.
- Robustness testing : Validate optimal conditions across three independent batches to ensure reproducibility .
Comparison with Similar Compounds
2.1 Structural and Functional Analogues
The following table compares key structural and functional attributes of the target compound with related macrocycles:
*Molecular formula and weight inferred from structural data.
2.2 Key Comparisons
Substituent Effects on Ion Selectivity The parent dibenzo-18-crown-6 selectively binds K⁺ ions due to its cavity size (~2.6–3.2 Å), as demonstrated in uranium(IV) complexation studies. Nitro groups may reduce electron density in the crown ether cavity, favoring interactions with harder Lewis acids (e.g., transition metals). Carboxylic acid derivatives (e.g., C₂₂H₂₄O₁₀) exhibit enhanced water solubility and chelation capabilities for divalent cations (e.g., Ca²⁺, Mg²⁺).
Thermal and Physical Properties
- Di-tert-butyl-substituted derivatives (C₂₈H₄₀O₆) show higher thermal stability (melting point: 112–116°C) compared to the parent crown ether (liquid at room temperature).
- The nitro-substituted compound likely has lower thermal stability due to the energetic nitro groups, requiring storage away from heat sources (as per safety guidelines).
Synthetic Accessibility The parent crown ether is synthesized via cyclization of bis(2-(o-hydroxyphenoxy)ethyl) ether. Nitro derivatives are typically synthesized via nitration reactions under controlled conditions, while carboxylic acid derivatives involve carboxylation or oxidation steps.
Properties
IUPAC Name |
11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O10/c23-21(24)15-1-3-17-19(13-15)31-11-7-28-6-10-30-18-4-2-16(22(25)26)14-20(18)32-12-8-27-5-9-29-17/h1-4,13-14H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRXOTNWTNNRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326951 | |
Record name | NSC623699 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32082-45-4 | |
Record name | NSC623699 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.